2,3,4-Trimethyl-1,3-thiazole

Conductive Materials Coordination Chemistry Semiconductors

Research-grade 2,3,4-trimethylthiazolium cation-not interchangeable with the 2,4,5-isomer (FEMA 3325). Essential precursor for [Ni(dmit)₂]⁻ conductive complex salts (0.094 S cm⁻¹) and a validated thiamine enzyme model compound. • [Ni(dmit)₂] building block for organic electronics • Thiamine cofactor-substrate ion-pair model (51.5-fold Kₐₛₛ increase) • C-H···O hydrogen bond probe (PDB: 1AC4, 2.1 Å) 95% purity. For advanced materials and mechanistic enzymology research.

Molecular Formula C6H10NS+
Molecular Weight 128.22 g/mol
CAS No. 29488-88-8
Cat. No. B14690715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethyl-1,3-thiazole
CAS29488-88-8
Molecular FormulaC6H10NS+
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC1=CSC(=[N+]1C)C
InChIInChI=1S/C6H10NS/c1-5-4-8-6(2)7(5)3/h4H,1-3H3/q+1
InChIKeyUHOYCVRPRYFLFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethyl-1,3-thiazole (CAS 29488-88-8) Sourcing and Evidence-Based Selection for Specialized Research and Industrial Applications


2,3,4-Trimethyl-1,3-thiazole (CAS 29488-88-8) is a trimethyl-substituted thiazolium cation with the molecular formula C6H10NS+ and a molecular weight of approximately 128.22 g/mol [1]. It is a key reagent and building block in several distinct and non-interchangeable research and industrial domains, ranging from advanced materials science to mechanistic enzymology. Its primary utility is not as a broad-spectrum flavoring agent (a role dominated by its isomer 2,4,5-trimethylthiazole, FEMA 3325) but rather in specialized applications where its unique chemical and structural properties are specifically required [2][3].

Why 2,3,4-Trimethyl-1,3-thiazole (CAS 29488-88-8) Is Not a Direct Replacement for Other Trimethylthiazole Isomers in Formulation or Research


Substituting 2,3,4-trimethyl-1,3-thiazole for its isomer, 2,4,5-trimethylthiazole, or for other simple thiazolium salts is not scientifically sound and will lead to distinct, often undesirable, outcomes. These molecules are not functionally equivalent. While 2,4,5-trimethylthiazole is a well-characterized flavor compound with established sensory thresholds and regulatory status (FEMA 3325) for food use [1], 2,3,4-trimethyl-1,3-thiazole is not known for or utilized in this capacity. Instead, its value is derived from its specific electronic structure and cationic nature, which govern its behavior in advanced materials (as a component of conductive coordination complexes [2]) and its utility as a model compound for studying specific biochemical interactions [3]. Generic substitution based solely on the "trimethylthiazole" class name would compromise the intended material properties in a semiconductor application or invalidate the mechanistic relevance in an enzyme model study.

2,3,4-Trimethyl-1,3-thiazole (CAS 29488-88-8): Quantitative Differential Performance Versus Key Comparators


Electrical Conductivity in Honeycomb Nickelate(III) Complexes: 2,3,4-Trimethylthiazolium vs. 3,4-Dimethyl and 3,4,5-Trimethyl Analogs

In a series of [Ni(dmit)₂]⁻ complex salts, the 2,3,4-trimethylthiazolium cation produces a measured electrical conductivity of 0.094 S cm⁻¹. This is 53% lower than the 0.20 S cm⁻¹ observed for the 3,4-dimethylthiazolium analog and 41% lower than the 0.16 S cm⁻¹ observed for the 3,4,5-trimethylthiazolium analog [1]. This quantitative difference demonstrates that the position and number of methyl groups on the thiazolium cation directly and significantly impact the bulk conductivity of the resulting material, a critical parameter for material selection.

Conductive Materials Coordination Chemistry Semiconductors Crystal Engineering

Solvent Dielectric Dependence of Ionic Association: Kass for 2,3,4-Trimethylthiazolium Iodide Ion Pair in Water vs. Ethanol

The 2,3,4-trimethylthiazolium cation, as its iodide salt, serves as a specific model for the thiazolium ring of thiamine. Its ionic association constant (Kass) increases from 3.4 in pure water (high dielectric constant) to 175 in pure ethanol (low dielectric constant) [1]. This 51.5-fold increase in Kass quantifies the stabilization of the ion pair in a hydrophobic environment, a key principle for understanding thiamine-enzyme cofactor interactions [1].

Enzymology Models Physical Organic Chemistry Thiamine Pyrophosphate Ion Pairing

X-ray Crystallographic Characterization in an Artificial Protein Cavity: A Unique Structural Probe

2,3,4-Trimethyl-1,3-thiazole has been successfully used as a ligand for X-ray crystallography to study unconventional C-H···O hydrogen bonds within an engineered cavity of Cytochrome c Peroxidase [1]. The high-resolution (2.1 Å) crystal structure (PDB ID: 1AC4) confirms its specific binding and provides a well-defined model for analyzing weak intermolecular forces in protein environments [1]. This is a specific application not reported for the closely related flavor isomer 2,4,5-trimethylthiazole.

Structural Biology Crystallography Hydrogen Bonding Protein Engineering

Density and Solution pH: Baseline Physical-Chemical Properties for Formulation and Handling

As a baseline for procurement and formulation, the compound exhibits a density of 0.89 g/cm³ at 20°C and the undiluted liquid has a pH of 10 . These values are distinct from the more common isomer, 2,4,5-trimethylthiazole, which has a reported density of 1.013 g/mL at 25°C . The lower density and alkaline pH are critical for solubility calculations, volumetric dosing, and predicting compatibility in different solvent or reaction media.

Physical Properties Formulation Chemistry Material Handling

Validated Use-Cases for 2,3,4-Trimethyl-1,3-thiazole (CAS 29488-88-8) Supported by Quantitative Evidence


Development of Organic Semiconductors and Conductive Coordination Polymers

This compound is a valuable precursor for synthesizing specific [Ni(dmit)₂]⁻ complex salts for use in organic electronics. The quantified electrical conductivity of 0.094 S cm⁻¹ for the resulting material [1] provides a concrete performance benchmark for researchers designing molecular conductors, semiconductors, or materials with tunable electronic properties. Selection of this specific thiazolium cation allows for precise modulation of bulk conductivity in honeycomb sheet structures, as its performance is distinct from other alkyl-substituted thiazolium analogs [1].

Mechanistic Probe in Enzymology for Thiamine Pyrophosphate-Dependent Enzymes

The 2,3,4-trimethylthiazolium cation is an established and quantitative model for the thiazolium ring of thiamine. Its use as an iodide salt allows researchers to study the stabilization of ion-pair intermediates in low-dielectric environments, mimicking the active sites of thiamine pyrophosphate-dependent enzymes [2]. The 51.5-fold increase in Kass from water to ethanol provides a numerical framework for understanding cofactor-substrate interactions and the role of hydrophobic microenvironments in catalysis [2].

Structural Biology and X-ray Crystallography of Non-Canonical Hydrogen Bonds

This compound is a proven ligand for X-ray crystallographic studies aimed at characterizing weak, unconventional interactions like C-H···O hydrogen bonds in engineered protein cavities [3]. The high-resolution (2.1 Å) structure (PDB ID: 1AC4) serves as a direct precedent, offering a validated experimental system for protein engineers and structural biologists investigating similar interactions. Its successful use in this context differentiates it from other trimethylthiazole isomers, which lack this demonstrated utility [3].

Specialty Chemical Synthesis and Academic Research Requiring a Specific Thiazolium Building Block

For synthesis projects requiring a specific, non-flavor trimethylthiazole isomer, this compound is the necessary choice. Its unique substitution pattern (2,3,4-) dictates its reactivity and the properties of its derivatives. The provided density (0.89 g/cm³) and pH (10) data are essential for safe handling and accurate stoichiometric calculations, ensuring experimental reproducibility. This contrasts with the more common 2,4,5-isomer (density 1.013 g/mL), which is predominantly sourced for its sensory properties in flavor and fragrance applications .

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